N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine
Description
N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a dimethoxy group and an amine group. The compound also contains a bromine and fluorine-substituted phenyl group. This unique structure makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-17-13(18-2)6-11(7-13)16-8-9-5-10(14)3-4-12(9)15/h3-5,11,16H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFJLZYKJSWLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)NCC2=C(C=CC(=C2)Br)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine typically involves multiple steps. One common method starts with the preparation of the bromine and fluorine-substituted phenyl group, which is then coupled with a cyclobutane derivative. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium borohydride (NaBH4) and aluminum chloride (AlCl3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated compounds.
Scientific Research Applications
N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[(5-bromo-2-fluorophenyl)methyl]-3,3-dimethoxycyclobutan-1-amine: shares similarities with other substituted cyclobutane derivatives and phenyl compounds.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
- The presence of both bromine and fluorine atoms in the phenyl group makes this compound unique compared to other similar compounds. This dual substitution can significantly influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
